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Compound of Interest

Compound Name: 3-Amino-3-p-tolylpropan-1-ol

Cat. No.: B1287887

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectroscopic data for 3-Amino-3-p-
tolylpropan-1-ol and its structural analogs. The presented data, including predicted values for
the target compound, serves to facilitate its structural confirmation and differentiation from
similar molecules. Detailed experimental protocols for the acquisition of spectroscopic data are
also provided.

Predicted and Comparative Spectroscopic Data

To facilitate the structural elucidation of 3-Amino-3-p-tolylpropan-1-ol, its predicted *H NMR,
13C NMR, and IR data are presented alongside the experimental data of three structurally
related compounds: 3-Amino-1-phenylpropan-1-ol, 3-Phenylpropan-1-ol, and p-Toluidine. Mass
spectrometry data is also included for the analogs to predict the fragmentation pattern of the
target molecule.

'H NMR Data (Predicted and Experimental, CDCIs, ppm)
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- 3-Amino-3-p- 3-Amino-1- 3-
roton
_ tolylpropan-1-ol  phenylpropan- Phenylpropan- p-Toluidine

Assignment )
(Predicted) 1-ol 1-ol

-CHs (tolyl) ~2.3 (s, 3H) - - 2.23 (s, 3H)[1]

-CH2-CH(NH2)- ~1.8-2.0(m, 2H) - 1.89 (quint, 2H)

-CH2-OH ~3.7-3.8 (t, 2H) - 3.69 (t, 2H)

-CH(NH2)- ~4.1-4.2 (t, 1H)

Ar-H (ortho to 6.94-6.96 (d, 2H)
~7.1(d, 2H) 7.2-7.4 (m, 5H) 7.1-7.3 (m, 5H)

CHs) [1]

Ar-H (meta to 6.57-6.60 (d, 2H)
~7.2 (d, 2H) 7.2-7.4 (m, 5H) 7.1-7.3 (m, 5H)

CHs) [1]

-NH:2 ~1.6 (br s, 2H) - - 3.49 (s, 2H)[1]

-OH ~2.5 (brs, 1H) - 2.1 (brs, 1H)

3C NMR Data (Predicted and Experimental, CDCIs, ppm)
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3-Amino-3-p- 3-Amino-1- 3-

Carbon .-
_ tolylpropan-1-ol  phenylpropan- Phenylpropan- p-Toluidine

Assignment )

(Predicted) 1-ol 1-ol
-CHs (tolyl) ~21.0 - - 20.42[1]
-CH2-CH(NH2)- ~40.0 - 34.2 -
-CH(NH2)- ~55.0 - - -
-CH2-OH ~62.0 - 62.4 -
Ar-C (C-CHs) ~137.0 - 142.1 127.61[1]
Ar-C (ortho to

~129.0 128.6 128.5 129.76[1]
CHs)
Ar-C (meta to

~126.0 126.0 125.9 115.28[1]
CHs)
Ar-C (ipso to

~142.0 145.0 - -
CH(NH2))

IR Data (Predicted and Experimental, cm™?)
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_ 3-Amino-3-p- 3-Amino-1- 3-
Functional o
= tolylpropan-1-ol  phenylpropan- Phenylpropan- p-Toluidine
rou
. (Predicted) 1-ol 1-ol
O-H stretch
~3350 (broad) ~3360 (broad) 3330 (broad) -
(alcohol)
N-H stretch
_ ~3300, ~3200 ~3300, ~3200 - 3420, 3340
(amine)
C-H stretch
_ ~3020 ~3030 3025 3020
(aromatic)
C-H stretch
_ _ ~2930, ~2870 ~2940, ~2870 2935, 2860 2915
(aliphatic)
C=C stretch
. ~1610, ~1510 ~1600, ~1490 1603, 1496 1620, 1510
(aromatic)
C-O stretch
~1050 ~1050 1048 -
(alcohol)
C-N stretch
_ ~1220 ~1220 - 1270
(amine)

Mass Spectrometry Data (m/z)

Compound Molecular lon (M) Key Fragments
3-Amino-1-phenylpropan-1-ol 151 134 (M-NHs), 121, 106, 91, 77
118 (M-H20), 117, 105, 92, 91,
3-Phenylpropan-1-ol 136
7712][3]
p-Toluidine 107 106 (M-H), 92, 77

Based on the data from its analogs, the mass spectrum of 3-Amino-3-p-tolylpropan-1-ol
(MW: 165.23) is expected to show a molecular ion peak at m/z 165. Key fragmentation
pathways would likely involve the loss of ammonia (NHs) to give a fragment at m/z 148, loss of
a water molecule (H20) to give a fragment at m/z 147, and cleavage of the benzylic C-C bond
to yield a tolyl-containing fragment.
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Experimental Protocols

Standard protocols for acquiring the spectroscopic data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6-0.7 mL of
deuterated chloroform (CDCIs) containing 0.03% v/v tetramethylsilane (TMS) as an internal
standard.[4][5] The solution should be transferred to a clean, dry 5 mm NMR tube.[4][6]

H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field
spectrometer. Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1-
2 seconds, and 16-32 scans.

13C NMR Acquisition: Acquire the carbon-13 NMR spectrum on the same instrument. Due to
the lower natural abundance and sensitivity of the 3C nucleus, a greater number of scans
(typically 1024 or more) and a larger sample concentration (20-50 mg) may be required for a
good signal-to-noise ratio.[4] A proton-decoupled pulse sequence is standard.

Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation (Neat Liquid/Qil): If the sample is a liquid or oil, a thin film can be
prepared by placing a drop of the sample between two polished potassium bromide (KBr) or
sodium chloride (NaCl) salt plates.[7]

Sample Preparation (Solid - KBr Pellet): If the sample is a solid, grind a small amount (1-2
mg) of the sample with approximately 100-200 mg of dry KBr powder using an agate mortar
and pestle. Press the resulting powder into a transparent pellet using a hydraulic press.

Data Acquisition: Record the spectrum over the range of 4000-400 cm~1. A background
spectrum of the empty sample holder (for thin films) or a pure KBr pellet should be recorded
and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Introduction: For a volatile and thermally stable compound like 3-Amino-3-p-
tolylpropan-1-ol, direct insertion or gas chromatography-mass spectrometry (GC-MS) are
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suitable methods.[8][9] For direct insertion, a small amount of the sample is placed in a
capillary tube and introduced directly into the ion source.[8]

« lonization: Electron lonization (El) at 70 eV is a standard method for generating a
reproducible fragmentation pattern that can be compared to spectral libraries.[10]

e Analysis: The mass analyzer separates the resulting ions based on their mass-to-charge
ratio (m/z), and a detector records their relative abundance.

Workflow for Spectroscopic Confirmation

The logical workflow for confirming the structure of 3-Amino-3-p-tolylpropan-1-ol using the
described spectroscopic techniques is illustrated below.
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Spectroscopic Confirmation Workflow
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l
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(e.g., Chromatography, Recrystallization)
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Spectroscopic Analysis
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(*H and 13C) FTIR Spectroscopy Mass Spectrometry

Data lysis and Confirmation

Structure Elucidation
(Integration, Chemical Shifts, Coupling, Functional Groups, m/z)

l

Comparison with Predicted Data
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Caption: Workflow for the spectroscopic confirmation of 3-Amino-3-p-tolylpropan-1-ol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Confirmation of 3-Amino-3-p-tolylpropan-
1-ol: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1287887#spectroscopic-confirmation-of-3-amino-3-p-
tolylpropan-1-ol-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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